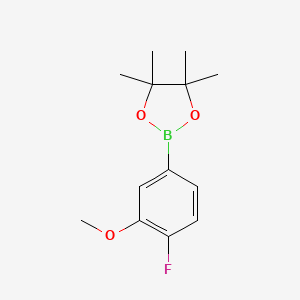

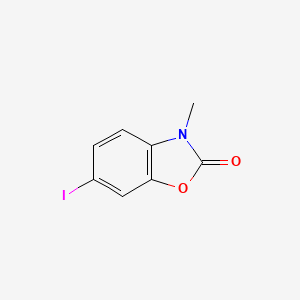

2-氯-N-(3-甲氧基苯基)嘧啶-4-胺

描述

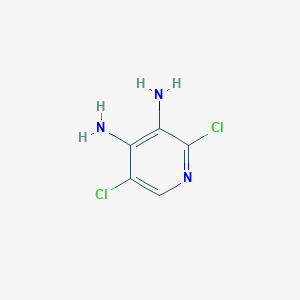

The compound 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including anticancer properties. The presence of a methoxyphenyl group and a chlorine atom in the compound suggests potential for significant biological activity, as seen in related compounds .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, involving condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, other pyrimidine derivatives are synthesized through chlorination, aminisation, and cyclization reactions, indicating that the synthesis of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine would likely follow a comparable synthetic route involving chlorination and substitution reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal structure of a related compound was confirmed to belong to the triclinic system, space group P-1 . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives exhibit a variety of chemical behaviors. For instance, acetylation and formylation reactions have been used to modify the pyrimidine core, and the resulting compounds can further react with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . These reactions are indicative of the versatile chemistry that pyrimidine derivatives, including 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine, can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methoxy groups can affect the compound's polarity, solubility, and reactivity. The crystal structure and space group information provide insights into the compound's solid-state properties, which are important for its stability and formulation . Theoretical calculations such as density functional theory (DFT) can be used to predict the electronic properties, such as HOMO and LUMO energies, which are relevant for understanding the compound's reactivity and potential as a drug candidate .

科学研究应用

化学合成和反应

- 氮杂环化合物的化学行为和合成:2-氯-N-(3-甲氧基苯基)嘧啶-4-胺可作为合成吡唑啉、嘧啶和吡啶嘧啶等各种氮杂环化合物的构建块。当与一次胺和杂环胺反应时,它表现出有趣的化学行为,导致席夫碱的形成。这种化合物的反应性已被探索用于构建多样的含氮化合物 (Farouk, Ibrahim, & El-Gohary, 2021)。

晶体结构和生物活性

- 晶体结构分析和抗癌活性:对2-氯-N-(3-甲氧基苯基)嘧啶-4-胺衍生物的晶体结构进行了研究,揭示了中等抗癌活性。这突显了其在新型抗癌药物开发中的潜在用途 (Lu Jiu-fu et al., 2015)。

药理筛选

- 抗炎活性:2-氯-N-(3-甲氧基苯基)嘧啶-4-胺的某些衍生物显示出显著的水肿体积减少,表明具有强效的抗炎性质。这使它们成为进一步药理研究的有前途的候选药物 (Kumar, Drabu, & Shalini, 2017)。

抗真菌效果

- 潜在抗真菌剂:合成的2-氯-N-(3-甲氧基苯基)嘧啶-4-胺衍生物已被评估其抗真菌功效。某些化合物对特定类型的真菌表现出强大的抗真菌性能,暗示它们作为抗真菌剂的发展 (Jafar et al., 2017)。

抗血管生成特性

- 关于抗血管生成潜力的体外研究:体外对接研究表明,2-氯-N-(3-甲氧基苯基)嘧啶-4-胺的衍生物可能是强效的抗血管生成剂。理论计算显示显著的结合能,暗示它们在治疗与异常血管生成相关的疾病中的潜在应用 (Jafar & Hussein, 2021)。

核磁共振光谱

- 核磁共振表征:核磁共振光谱,包括1H、13C和19F核磁共振,已被用于表征2-氯-N-(3-甲氧基苯基)嘧啶-4-胺衍生物的化学结构。这些研究对于理解这些化合物的分子构象和电子结构至关重要,这对它们在各个科学领域的应用至关重要 (Sørum等,2010)。

新化合物的合成

- 新嘧啶衍生物的开发:研究重点放在使用2-氯-N-(3-甲氧基苯基)嘧啶-4-胺作为前体合成新化合物上。这包括创造独特的嘧啶衍生物,有助于扩展可用化合物以供进一步科学探索 (Jadhav et al., 2022)。

石油工业中的缓蚀

- 油井中的腐蚀抑制: 吡咯嗪衍生物,包括与2-氯-N-(3-甲氧基苯基)吡咯嗪-4-胺相关的衍生物,在油井/管道钢中表现出卓越的腐蚀抑制性能。在石油工业中,这种应用对于腐蚀缓解是一个重要挑战 (Sarkar et al., 2020)。

X射线晶体学和密度泛函理论研究

- 结构表征和理论研究: X射线晶体学和密度泛函理论(DFT)研究已被用于分析2-氯-N-(3-甲氧基苯基)吡咯嗪-4-胺衍生物的结构和电子性质。这些研究提供了关于这些化合物的分子几何、电子结构和潜在化学反应性的见解 (Murugavel et al., 2014)。

合成和在癌症研究中的细胞毒性

- 抗癌研究: 新型吡咯嗪衍生物已被合成并评估其对癌细胞系的细胞毒性。这些研究有助于开发新的抗癌药物,突显了2-氯-N-(3-甲氧基苯基)吡咯嗪-4-胺在药物化学中的重要作用 (Wei & Malhotra, 2012)。

帕金森病成像

- 帕金森病成像: 2-氯-N-(3-甲氧基苯基)吡咯嗪-4-胺的衍生物已被合成,用于潜在用于帕金森病中LRRK2酶的正电子发射断层扫描(PET)成像。这突显了其在开发神经退行性疾病诊断工具中的应用 (Wang et al., 2017)。

同构分析

- 同构化合物和氢键合片层: 对某些衍生物的同构性质进行的研究揭示了氢键合片层的形成,提供了有关这些化合物的分子相互作用和稳定性的宝贵信息 (Trilleras et al., 2009)。

作用机制

Target of Action

The primary target of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The compound’s interaction with acetyl-CoA carboxylase affects the fatty acid synthesis pathway . By inhibiting this enzyme, the compound can potentially disrupt the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption are likely to include alterations in cell membrane integrity and cell signaling, but these effects would need to be confirmed through further study.

Result of Action

The compound has demonstrated antimicrobial activity in vitro, showing moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . .

生化分析

Biochemical Properties

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . The interaction between 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine and acetyl-CoA carboxylase results in the inhibition of the enzyme’s activity, leading to a decrease in fatty acid synthesis. Additionally, this compound has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Cellular Effects

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the expression of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties . Furthermore, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine has been found to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetyl-CoA carboxylase, leading to the inhibition of the enzyme’s activity . Additionally, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine has been shown to inhibit the activity of nuclear factor κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of fatty acid synthesis and anti-inflammatory effects, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . The metabolic pathways of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine exhibits a high degree of lipophilicity, allowing it to diffuse easily across cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular distribution and activity .

属性

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXKUDIRTBOIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)